molecular formula C7H9N<br>C6H4CH3NH2<br>C7H9N B081030 p-Toluidine CAS No. 12221-03-3

p-Toluidine

Cat. No. B081030
Key on ui cas rn: 12221-03-3
M. Wt: 107.15 g/mol
InChI Key: RZXMPPFPUUCRFN-UHFFFAOYSA-N
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Patent
US05728835

Procedure details

Using p-toluidine (1.19 g, 11.0 mmol) and 4-nitrobenzoic acid (1.77 g, 10.5 mmol), the procedure of Reference Example 16 was repeated to obtain 2.68 g (99.6%) of the title compound in the form of light yellow needle crystals.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Yield
99.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[N+:9]([C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=O)=[CH:14][CH:13]=1)([O-:11])=[O:10]>>[N+:9]([C:12]1[CH:13]=[CH:14][C:15]([C:16]([NH:1][C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)=[O:18])=[CH:19][CH:20]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=C(C=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: PERCENTYIELD 99.6%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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